![molecular formula C13H10FNO B13423546 4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6](/img/structure/B13423546.png)
4-{[(p-Fluorophenyl)imino]methyl}phenol-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is a Schiff base compound, characterized by the presence of a C=N bond formed through the condensation of an aromatic amine and an aromatic aldehyde. This compound is notable for its applications in various fields, including chemistry, biology, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 typically involves the condensation reaction between 4-fluoroaniline and 4-hydroxybenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization .
Industrial Production Methods
While specific industrial production methods for N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 are not well-documented, the general approach involves large-scale condensation reactions using automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
Types of Reactions
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
科学的研究の応用
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 has a wide range of applications in scientific research:
作用機序
The mechanism of action of N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 involves its ability to form stable complexes with metal ions through its Schiff base structure. The C=N bond and the hydroxyl group provide coordination sites for metal ions, influencing the electronic properties of the resulting complexes. These interactions can affect various molecular pathways, including enzymatic activities and redox processes .
類似化合物との比較
Similar Compounds
N-(4-Hydroxybenzylidene)isonicotinohydrazone: Another Schiff base with similar coordination properties.
N-(4-Hydroxybenzylidene)-4-ferrocenylaniline: Known for its applications in materials science.
Uniqueness
N-(4-Hydroxybenzylidene)-4-fluorobenzenamine-13C6 is unique due to the presence of the fluorine atom, which can significantly alter its electronic properties and reactivity compared to other Schiff bases. This makes it particularly valuable in the development of materials with specific electronic and optical characteristics .
特性
分子式 |
C13H10FNO |
|---|---|
分子量 |
221.18 g/mol |
IUPAC名 |
4-[(4-fluorophenyl)iminomethyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
InChI |
InChI=1S/C13H10FNO/c14-11-3-5-12(6-4-11)15-9-10-1-7-13(16)8-2-10/h1-9,16H/i1+1,2+1,7+1,8+1,10+1,13+1 |
InChIキー |
VNNJGDYPPLXJFF-WCAZBZEQSA-N |
異性体SMILES |
C1=CC(=CC=C1N=C[13C]2=[13CH][13CH]=[13C]([13CH]=[13CH]2)O)F |
正規SMILES |
C1=CC(=CC=C1C=NC2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



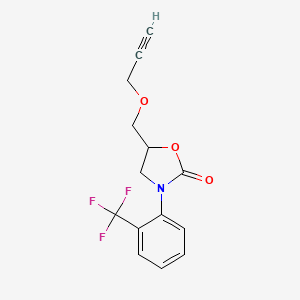

![N-[2-[(6-chloro(5,6-13C2,115N)pyridin-3-yl)methyl]cyclopenta-2,4-dien-1-yl]nitramide](/img/structure/B13423478.png)
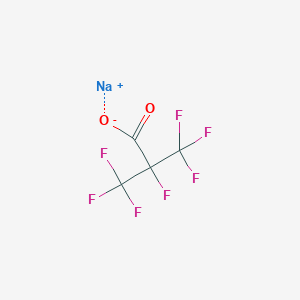

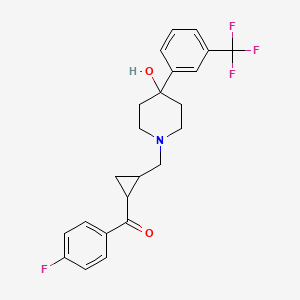
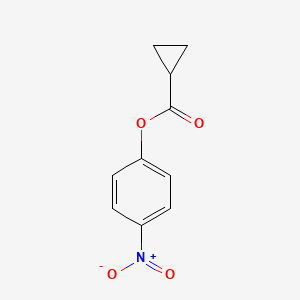
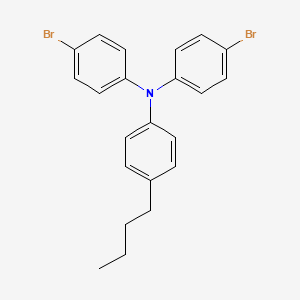
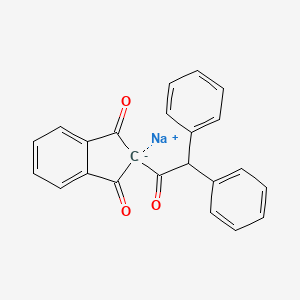

![4-(dimethylamino)-1-[1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-3H-2-benzofuran-5-yl]butan-1-one;dihydrobromide](/img/structure/B13423523.png)


